1-(1,1-Difluorobutyl)-4-fluorobenzene
Overview
Description
1-(1,1-Difluorobutyl)-4-fluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,1-difluorobutyl group and a fluorine atom
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various biological targets
Mode of Action
The mode of action of 1-(1,1-Difluorobutyl)-4-fluorobenzene is currently unknown due to the lack of specific studies on this compound . It’s worth noting that the presence of fluorine atoms in organic compounds can profoundly modify their physicochemical properties, affecting their interaction with biological targets .
Biochemical Pathways
Fluorinated compounds are known to participate in a variety of biochemical processes due to the unique properties of fluorine .
Result of Action
Fluorinated compounds are known to have a wide range of biological activities .
Action Environment
It’s known that the properties of fluorinated compounds can be affected by factors such as temperature and solvent polarity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluorobutyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1,1-difluorobutyl halides under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst facilitates the alkylation of 4-fluorobenzene with 1,1-difluorobutyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluorobutyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or partially reduced intermediates.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alkanes and partially reduced aromatic compounds.
Scientific Research Applications
1-(1,1-Difluorobutyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-(1,1-Difluorobutyl)benzene: Lacks the additional fluorine atom on the benzene ring.
4-Fluorobenzyl chloride: Contains a benzyl chloride group instead of the 1,1-difluorobutyl group.
1,1-Difluorobutylbenzene: Similar structure but without the fluorine atom on the benzene ring.
Uniqueness: 1-(1,1-Difluorobutyl)-4-fluorobenzene is unique due to the presence of both a 1,1-difluorobutyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(1,1-difluorobutyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-2-7-10(12,13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBEDCMTPUSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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